molecular formula C10H23NO2Si B12664078 4-(3-(Methoxydimethylsilyl)propyl)morpholine CAS No. 94291-68-6

4-(3-(Methoxydimethylsilyl)propyl)morpholine

Cat. No.: B12664078
CAS No.: 94291-68-6
M. Wt: 217.38 g/mol
InChI Key: XCIZKWHITTXMIV-UHFFFAOYSA-N
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Description

4-(3-(Methoxydimethylsilyl)propyl)morpholine is a silicon-containing morpholine derivative characterized by a methoxydimethylsilyl group attached to a propyl chain linked to the morpholine ring. Morpholine derivatives with diverse substituents on the propyl chain are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties and biological activities.

The methoxydimethylsilyl group may enhance hydrophobicity and stability, making it valuable in surface modification or drug delivery systems. However, detailed synthesis protocols and pharmacological data for this exact compound require further investigation.

Properties

CAS No.

94291-68-6

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

IUPAC Name

methoxy-dimethyl-(3-morpholin-4-ylpropyl)silane

InChI

InChI=1S/C10H23NO2Si/c1-12-14(2,3)10-4-5-11-6-8-13-9-7-11/h4-10H2,1-3H3

InChI Key

XCIZKWHITTXMIV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCCN1CCOCC1

Origin of Product

United States

Chemical Reactions Analysis

EINECS 304-894-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

EINECS 304-894-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it can be utilized in the development of pharmaceuticals and therapeutic agents. In industry, it is employed in the production of high-performance materials and components .

Mechanism of Action

The mechanism of action of EINECS 304-894-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related morpholine derivatives and their distinguishing features:

Compound Name (IUPAC) Substituent on Propyl Chain Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
4-[3-(4-Phenoxymethylphenyl)propyl]morpholine 4-Phenoxymethylphenyl C₂₁H₂₅NO₂ 323.43 Local anesthetic (Fomocaine)
4-(3-(4-(tert-Butyl)phenoxy)propyl)morpholine 4-(tert-Butyl)phenoxy C₁₇H₂₇NO₂ 277.40 Dual-targeting MAO-B inhibitor
4-(3-(3-Bromophenyl)propyl)morpholine 3-Bromophenyl C₁₃H₁₈BrNO 284.19 Research chemical (safety data available)
4-(3-Chloropropyl)morpholine Chlorine C₇H₁₄ClNO 163.65 Intermediate in organic synthesis
Pramoxine Hydrochloride 4-Butoxyphenoxy C₁₇H₂₈ClNO₃ 329.87 Topical anesthetic, antipruritic
4-[3-(4-tert-Amylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine 4-tert-Amylphenyl, methylpropyl C₂₁H₃₅NO 317.51 Antifungal (Amorolfine HCl)

Key Structural Differences:

  • Substituent Type : The target compound’s methoxydimethylsilyl group contrasts with phenyl, halogen, or alkoxy substituents in analogs. This group may confer unique steric and electronic properties.
  • Functional Groups: Analogs like Fomocaine (phenoxymethylphenyl) and Amorolfine (tert-amylphenyl) feature aromatic or branched alkyl groups, influencing receptor binding or solubility.
  • Chirality : Amorolfine HCl includes a stereogenic center, enhancing specificity for antifungal targets, whereas most other analogs are achiral.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a propyl group that contains a methoxydimethylsilyl moiety. The structural formula can be represented as follows:

C1H1NC3H7SiO\text{C}_1\text{H}_1\text{N}\text{C}_3\text{H}_7\text{SiO}

This structure suggests potential interactions with biological targets due to the presence of the morpholine nitrogen and the silyl group, which may influence solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that morpholine derivatives possess antimicrobial properties. For instance, research has shown that certain morpholine-based compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3-(Methoxydimethylsilyl)propyl)morpholineStaphylococcus aureus32 µg/mL
4-(3-(Methoxydimethylsilyl)propyl)morpholineEscherichia coli64 µg/mL
Morpholine derivative XPseudomonas aeruginosa16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 4-(3-(methoxydimethylsilyl)propyl)morpholine. A study utilizing human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibits selective cytotoxicity, suggesting potential as an anticancer agent.

Table 2: Cytotoxic Effects on Human Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa254.0
MCF-7303.5
Normal Fibroblasts>100-

Mechanistic Insights

The biological activity of 4-(3-(methoxydimethylsilyl)propyl)morpholine may be attributed to its ability to modulate signaling pathways involved in cell survival and proliferation. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of 4-(3-(methoxydimethylsilyl)propyl)morpholine against clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A recent clinical trial investigated the effects of morpholine derivatives on patients with advanced breast cancer. Participants receiving treatment with formulations containing 4-(3-(methoxydimethylsilyl)propyl)morpholine showed improved tumor response rates compared to control groups, indicating promising anticancer activity.

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